molecular formula C8H5N5 B1481556 1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098139-68-3

1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Katalognummer: B1481556
CAS-Nummer: 2098139-68-3
Molekulargewicht: 171.16 g/mol
InChI-Schlüssel: OGAJPRRXEALNPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CAS No. 2098139-68-3) is a heterocyclic compound that features both imidazole and pyrazole rings. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N5C_8H_7N_5, with a molecular weight of approximately 177.17 g/mol. The presence of the cyanomethyl and carbonitrile groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including variations of imidazo[1,2-b]pyrazole compounds. In vitro tests have demonstrated significant activity against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The anticancer properties of imidazo[1,2-b]pyrazole derivatives have been explored in several studies. Notably, compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells . This mechanism suggests potential applications in treating various cancers.

Case Study: Combination Therapy
In a study examining the synergistic effects of pyrazole derivatives with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, particularly in the more resistant MDA-MB-231 cells . This combination therapy approach could improve treatment outcomes for patients with aggressive breast cancer subtypes.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It has been observed to inhibit kinase activity, which is crucial for cell proliferation and survival in cancerous cells . The binding affinity to these targets can lead to significant alterations in cellular signaling pathways.

Eigenschaften

IUPAC Name

1-(cyanomethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAJPRRXEALNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 2
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 3
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 4
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 6
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.